4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine
Overview
Description
4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring and substituted with a methoxyphenyl group
Scientific Research Applications
Supramolecular Chemistry
Research has explored the synthesis of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents through palladium-catalyzed cross-coupling reactions. These compounds demonstrate a primary hydrogen-bonding motif in solid-state structures, showcasing their potential in developing new materials or sensors due to their specific interaction patterns (Aakeröy, Schultheiss, Desper, & Moore, 2007).
Heterocyclic Chemistry
Pyrimidine derivatives, including those related to the queried compound, have been synthesized and evaluated for various biological activities. The research underscores the versatility of pyrimidine as a core structure for developing compounds with potential medicinal or agricultural applications (Singh, 2015).
Antimicrobial Activity
Some derivatives of the mentioned compound have been synthesized and tested for their antimicrobial properties, indicating the potential use of these compounds in developing new antibiotics or antiseptics. The study provides a foundation for further exploration into the antimicrobial efficacy of pyrimidine derivatives (Rathod & Solanki, 2018).
Pharmacophore Development
The compound has been involved in the synthesis and evaluation of its derivatives for various pharmacological activities, including anti-inflammatory and analgesic properties. This research demonstrates the compound's role in the development of new pharmacophores for drug discovery (Bhat, Kumar, Nisar, & Kumar, 2014).
Nonlinear Optics (NLO) and Electronics
Derivatives of the compound have been analyzed for their potential in nonlinear optics (NLO) fields, providing insights into the design of materials for optoelectronic applications. The study highlights the importance of pyrimidine derivatives in developing new materials with high NLO properties (Hussain et al., 2020).
Future Directions
The future directions in the study of such compounds could involve further exploration of their synthesis pathways, mechanisms of action, and potential applications. For instance, there is a need for a single robust method allowing the selective introduction of multiple functional groups to pyridine . Additionally, the development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .
Mechanism of Action
Target of Action
The compound contains a pyridine and a pyrimidine ring, which are common structures in many biologically active compounds . These structures can interact with a variety of biological targets, such as enzymes, receptors, and DNA, depending on the specific functional groups attached to them.
Properties
IUPAC Name |
4-[6-(4-methoxyphenyl)pyridin-3-yl]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-21-13-5-2-11(3-6-13)14-7-4-12(10-19-14)15-8-9-18-16(17)20-15/h2-10H,1H3,(H2,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSYKKKZHIQRFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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